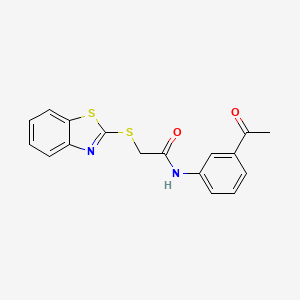![molecular formula C49H28N4O4 B14949546 2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step involves the synthesis of intermediate compounds that will be used in the final reaction to form the target compound.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods and optimizing the reaction conditions for large-scale production.
Chemical Reactions Analysis
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications, including:
Chemistry: This compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is used in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is studied for its potential medicinal properties, including its use as a drug candidate for various diseases.
Industry: It has applications in the industrial sector, including its use in the synthesis of other compounds and materials.
Mechanism of Action
The mechanism of action of 2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical effects.
Comparison with Similar Compounds
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a similar structure and is known for its various pharmacological activities.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives: These derivatives are studied for their potential as PI3Kδ inhibitors.
1,3-Dioxo-1,3-Dihydro-Isoindol-2-Yl Compounds: These compounds have similar functional groups and are used in various chemical and biological studies.
Properties
Molecular Formula |
C49H28N4O4 |
|---|---|
Molecular Weight |
736.8 g/mol |
IUPAC Name |
2-[4-[5-(1,3-dioxo-4-phenylbenzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl]-4-phenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C49H28N4O4/c54-46-37-25-31-15-7-9-17-35(31)41(28-11-3-1-4-12-28)43(37)48(56)52(46)33-21-19-30(20-22-33)45-50-39-24-23-34(27-40(39)51-45)53-47(55)38-26-32-16-8-10-18-36(32)42(44(38)49(53)57)29-13-5-2-6-14-29/h1-27H,(H,50,51) |
InChI Key |
QPYAKTGBYPXTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)N(C3=O)C5=CC=C(C=C5)C6=NC7=C(N6)C=CC(=C7)N8C(=O)C9=CC1=CC=CC=C1C(=C9C8=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)
![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide](/img/structure/B14949495.png)

![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)

![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949526.png)

![4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)
